molecular formula C8H10O2P+ B1588626 Ethyl phenylphosphinate CAS No. 2511-09-3

Ethyl phenylphosphinate

Cat. No.: B1588626
CAS No.: 2511-09-3
M. Wt: 169.14 g/mol
InChI Key: YJSXLGKPMXKZJR-UHFFFAOYSA-N
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Description

Ethyl phenylphosphinate is an organophosphorus compound with the chemical formula C6H5P(O)H(OC2H5). It is known for its significant role in organic synthesis, particularly in the preparation of various organophosphorus compounds. This compound is characterized by its high nucleophilicity, making it a valuable reagent in numerous chemical reactions .

Mechanism of Action

Target of Action

Ethyl phenylphosphinate is an organophosphorus compound Organophosphorus compounds are known for their considerable nucleophilicity , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that this compound can undergo regioselective markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis (diphenylphosphino)ethane complex . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Organophosphorus compounds, such as this compound, are often used in the synthesis of other organophosphorus compounds . Therefore, it is plausible that this compound could influence various biochemical pathways through its role in the synthesis of other bioactive compounds.

Pharmacokinetics

Its physical and chemical properties such as its liquid form, boiling point of 94-95 °c/1 mmhg, and density of 1129 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylphosphinate can be conveniently prepared in one step by reacting phosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction is typically carried out in a solvent like chloroform or dichloromethane. The process involves the vigorous effervescence of carbon dioxide, leading to the dissolution of phosphinic acid and the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of readily available reagents and straightforward reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl phenylphosphinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl phenylphosphinate is unique due to its combination of an ethoxy group and a phenyl group attached to the phosphorus atom. This structure imparts distinct reactivity and nucleophilicity, making it a versatile reagent in organic synthesis. Its ability to undergo regioselective reactions with retention of configuration further distinguishes it from similar compounds .

Properties

IUPAC Name

ethoxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXLGKPMXKZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-09-3
Record name Phosphinic acid, phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylphosphinate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic acid, P-phenyl-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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